2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with an ethyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms.
Pyridine Ring Construction: This approach uses a trifluoromethyl-containing building block to construct the pyridine ring.
Direct Trifluoromethylation: This method employs trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods: Industrial production often involves the use of catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. For example, a typical method includes the use of palladium on carbon (Pd/C) as a catalyst in the presence of sodium acetate and ethanol under a hydrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl copper and other organometallic compounds are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and N-oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another trifluoromethyl-substituted pyridine with similar chemical properties.
4-(Trifluoromethyl)pyridine: A simpler analog lacking the carboxylic acid group.
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A related compound used in high-affinity nicotinic ligands.
Uniqueness: 2-Ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of its ethyl, trifluoromethyl, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-6-7(8(14)15)5(3-4-13-6)9(10,11)12/h3-4H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPUSFWHMFLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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